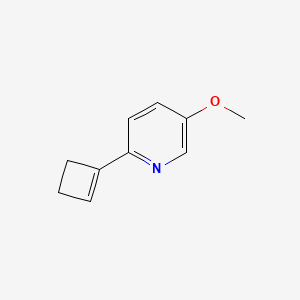

2-Cyclobutenyl-5-methoxypyridine

Description

Contextualization of Strained Ring Systems in Modern Organic Synthesis

Strained ring systems are cyclic molecules that possess bond angles deviating from the ideal values, leading to increased potential energy and reactivity. wikipedia.orgpearson.comnumberanalytics.comnumberanalytics.com This inherent strain is not a liability but rather a powerful tool in the hands of synthetic chemists. The energy stored within these rings can be harnessed to drive reactions that might otherwise be sluggish or require harsh conditions. wikipedia.orgpharmacy180.com Molecules containing three- and four-membered rings, such as cyclopropanes and cyclobutanes, are prime examples of this phenomenon. wikipedia.org The relief of ring strain provides a thermodynamic driving force for a variety of chemical transformations. pharmacy180.com

Cyclobutene (B1205218), a four-membered ring containing a double bond, is a particularly valuable building block in organic synthesis. rsc.orgrsc.org Its derivatives are key intermediates in the construction of complex molecular frameworks and are found in some natural products. rsc.orgrsc.orgnih.gov The controlled opening or rearrangement of the cyclobutene ring allows for the stereoselective formation of diverse and often complex structures. wikipedia.org Modern synthetic methods, including cycloaddition reactions and metal-catalyzed transformations, have provided access to a wide array of functionalized cyclobutenes. rsc.orgnih.govorganic-chemistry.org These methods often allow for the introduction of multiple functional groups, further expanding their synthetic utility. rsc.orgrsc.org

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and materials science. chemijournal.comnih.govrsc.org Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. chemijournal.comnih.gov Pyridine derivatives are found at the core of numerous pharmaceuticals, where they often play a critical role in binding to biological targets. chemijournal.comrsc.org The versatility of the pyridine ring allows for its functionalization at various positions, enabling the fine-tuning of a molecule's properties. beilstein-journals.org

Interplay of Cyclobutene and Methoxypyridine Moieties: A Unique Structural Motif

The chemical personality of 2-Cyclobutenyl-5-methoxypyridine is defined by the interplay of its two constituent parts: the strained cyclobutene ring and the electron-rich 5-methoxypyridine fragment.

The cyclobutene moiety brings with it the inherent reactivity associated with ring strain. This makes the four-membered ring susceptible to a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements. The double bond within the cyclobutene ring also serves as a handle for further functionalization.

The 5-methoxypyridine moiety introduces several key features. The pyridine nitrogen atom acts as a basic center and can be protonated or coordinated to metal catalysts. The methoxy (B1213986) group at the 5-position is an electron-donating group, which influences the electronic properties of the pyridine ring, potentially modulating its reactivity and the strength of its interactions with other molecules. The methoxy group can also serve as a masked pyridone, a strategy that has been effectively used in the synthesis of complex alkaloids. nih.gov

The direct linkage of these two moieties creates a novel structural motif with the potential for unique chemical behavior. The proximity of the strained ring to the functionalized heterocycle could lead to intramolecular interactions or reactivity patterns not observed in the individual components.

| Component | Key Structural Features | Potential Reactivity |

| Cyclobutene | Four-membered ring, one double bond, significant ring strain. wikipedia.org | Ring-opening, cycloaddition, rearrangement, functionalization at the double bond. |

| 5-Methoxypyridine | Aromatic heterocycle, basic nitrogen atom, electron-donating methoxy group. chemijournal.comnih.gov | Protonation, metal coordination, electrophilic substitution, use as a masked pyridone. nih.gov |

Overview of Research Trajectories for Novel Cyclobutenyl-Pyridine Architectures

Research into novel architectures like 2-Cyclobutenyl-5-methoxypyridine is likely to follow several key trajectories. A primary focus will be on the development of efficient and stereoselective synthetic routes to this and related compounds. This could involve exploring various coupling strategies to join the cyclobutene and pyridine fragments.

A second major area of investigation will be the exploration of the reactivity of this unique scaffold. Researchers will likely investigate how the pyridine ring influences the reactivity of the cyclobutene and vice versa. This could lead to the discovery of novel transformations and the synthesis of new classes of compounds.

Finally, the potential applications of 2-Cyclobutenyl-5-methoxypyridine and its derivatives will be a significant area of research. Given the prevalence of pyridine scaffolds in drug discovery, these new molecules could be screened for biological activity. chemijournal.comnih.govrsc.org The unique three-dimensional shape imparted by the cyclobutene ring could lead to novel interactions with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-(cyclobuten-1-yl)-5-methoxypyridine |

InChI |

InChI=1S/C10H11NO/c1-12-9-5-6-10(11-7-9)8-3-2-4-8/h3,5-7H,2,4H2,1H3 |

InChI Key |

GQBJRVALEDIBOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)C2=CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclobutenyl 5 Methoxypyridine and Analogues

Strategies for Constructing the Cyclobutene (B1205218) Ring

The formation of the strained four-membered cyclobutene ring requires specialized synthetic techniques. Key strategies include photochemical reactions, metal-catalyzed ring closures, and the cyclization of specifically designed precursors, with a significant emphasis on controlling the stereochemical outcome.

Photochemical Cycloaddition Approaches for Cyclobutene Formation

Photochemical [2+2] cycloaddition is a primary and powerful method for constructing cyclobutane (B1203170) and cyclobutene rings. acs.org This reaction involves the light-induced union of two olefinic components to form a four-membered ring. acs.org For the synthesis of a 2-cyclobutenylpyridine derivative, this would typically involve the cycloaddition of an alkyne with an alkene. A potential pathway could be the visible-light-mediated [2+2] photocycloaddition between a pyridine-substituted alkyne and an alkene, such as a maleimide, using a thioxanthone sensitiser. bris.ac.uk

Recent advancements have demonstrated that these reactions can be performed without a catalyst, driven by sunlight, which aligns with green chemistry principles. researchgate.net The regio- and stereoselectivity of these cycloadditions can be influenced by the nature of the substituents on both the alkene and alkyne components. researchgate.net For instance, the use of α-halo maleimides in sensitized [2+2] photocycloadditions under UV light can produce α-halocyclobutanes and cyclobutenes with high regioselectivity. bris.ac.uk

Table 1: Examples of Photochemical [2+2] Cycloaddition for Cyclobutene/Cyclobutane Synthesis

| Reactants | Conditions | Product Type | Yield | Reference |

| α-halo maleimides + Alkenes | UV (366 nm), Sensitizer | α-halocyclobutanes/cyclobutenes | Up to 78% | bris.ac.uk |

| Alkyne-tethered redox active ester + Maleimide | Visible-light, Thioxanthone sensitiser | Cyclobutene with redox active tether | Not specified | bris.ac.uk |

| Chalconoid precursors | Sunlight, No catalyst | Cyclobutane derivatives | Varies | researchgate.net |

| Dicyclopentadiene | Ionic liquid, UV light | Dimerized cyclobutane | 71% | acs.org |

Metal-Catalyzed Ring Closure Reactions for Cyclobutene Scaffolds

Transition-metal catalysis offers a versatile and highly selective alternative for constructing cyclobutene rings. One prominent method is the ring expansion of cyclopropanes. nih.gov This transformation, often catalyzed by metals like rhodium or gold, can proceed with high selectivity to yield functionalized cyclobutenes. nih.gov For a pyridine-containing target, this could involve a transition-metal-catalyzed reaction of a vinylcyclopropane (B126155) bearing a pyridine (B92270) substituent.

Another significant approach is the metal-catalyzed [2+2+2] cycloaddition of simple building blocks, such as alkynes and nitriles, to form pyridine rings, a strategy that can be adapted for constructing fused ring systems. acsgcipr.org While less common for forming the cyclobutene ring itself, related metal-catalyzed ring-closing metathesis (RCM) reactions are a powerful tool for forming cyclic structures. Furthermore, catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) has been developed to synthesize multi-substituted cyclobutanes with high diastereoselectivity, showcasing the power of metal catalysis in controlling reaction pathways. researchgate.net

Cyclization of Unsaturated Precursors to Form the Four-Membered Ring

The formation of the cyclobutene ring can also be achieved through the cyclization of open-chain, unsaturated precursors. A novel and highly stereoselective method involves the ring contraction of substituted pyrrolidine (B122466) derivatives. ntu.ac.ukacs.org This process, which utilizes iodonitrene chemistry, proceeds through a proposed 1,4-biradical intermediate that cyclizes to form the cyclobutane ring. ntu.ac.ukacs.orgnih.gov This strategy demonstrates excellent functional group compatibility and allows for the transfer of stereochemical information from the starting pyrrolidine to the cyclobutane product. ntu.ac.uk

Another innovative approach is the hydrazine-catalyzed ring-opening metathesis polymerization (ROMP) of cyclobutenes. chemrxiv.org While this is a polymerization method, the underlying principle relies on the reactivity of cyclobutene monomers, which are often synthesized from acyclic precursors via electrocyclization reactions. For example, endo-tricyclo[4.2.2.02,5]deca-3,9-dienes (TDDs), a class of stable cyclobutenes, are readily prepared through a one-pot 6-π electrocyclization/[4+2]-cycloaddition of 1,3,5,7-cyclooctatetraene with a dienophile. chemrxiv.org

Stereochemical Control in Cyclobutene Synthesis

Achieving stereocontrol is a critical aspect of cyclobutene and cyclobutane synthesis due to the potential for multiple stereocenters. Several strategies have been developed to address this challenge. mdpi.com The use of chiral auxiliaries attached to one of the reactants can effectively direct the stereochemical course of the reaction, as seen in the [2+2] cycloaddition of ethylene (B1197577) with a chiral unsaturated γ-lactam. mdpi.com

Organocatalysis has also emerged as a powerful tool. For example, enantioselective [2+2] cycloadditions can be catalyzed by chiral organocatalysts like oxazaborolidine-aluminum bromide complexes. mdpi.com Furthermore, the stereoselective synthesis of cyclobutanes can be achieved through the ring contraction of optically pure pyrrolidines, which transfers chirality with high fidelity. ntu.ac.uk Catalyst-controlled regioselective and diastereoselective reactions, such as the hydrophosphination of bicyclobutanes, also provide access to specific stereoisomers of highly functionalized cyclobutanes. researchgate.net

Table 2: Methods for Stereochemical Control in Four-Membered Ring Synthesis

| Method | Key Feature | Stereochemical Outcome | Reference |

| Chiral Auxiliary | Dioxolane chiral auxiliary on starting material | >95% de | mdpi.com |

| Organocatalysis | Oxazaborolidine-aluminum bromide complex | Enantioselective cycloaddition | mdpi.com |

| Ring Contraction | Optically pure pyrrolidine precursors | High diastereo- and enantiocontrol (dr > 20:1, ee > 97%) | ntu.ac.uk |

| Catalyst Control | Cu(I) vs. Cu(II) catalytic systems | Regiodivergent synthesis of single diastereoisomers | researchgate.net |

Functionalization and Derivatization of the Pyridine Nucleus

The synthesis of the target molecule also requires precise functionalization of the pyridine ring, specifically the introduction of the methoxy (B1213986) group at the C-5 position.

Regioselective Introduction of the Methoxy Group on the Pyridine Ring

The regioselective introduction of a methoxy group onto a pyridine ring is typically accomplished via nucleophilic aromatic substitution (SNAr). This reaction generally requires an electron-deficient pyridine ring and a good leaving group, such as a halogen, at the desired position. For the synthesis of a 5-methoxypyridine derivative, a common precursor would be a 5-halopyridine. However, direct methoxylation at C-5 can be challenging.

A more reliable strategy involves starting with a pre-functionalized pyridine where substitution is directed to the desired position. For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine is achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860). nih.gov Similarly, 2-methoxypyridine (B126380) can be readily prepared by reacting 2-chloropyridine (B119429) with sodium methoxide in refluxing methanol. researchgate.netresearchgate.net

In the context of alkaloid synthesis, methoxypyridines are valued as masked pyridones. nih.gov The electron-withdrawing inductive effect of the methoxy group reduces the basicity of the pyridine nitrogen, which can simplify purification processes. nih.gov For achieving substitution at the C-4 position, a blocking group strategy has been developed that enables Minisci-type alkylation specifically at C-4, after which the blocking group is removed. nih.gov A similar strategy of pre-functionalization or directed substitution would be essential for the regioselective synthesis of the 5-methoxy-substituted pyridine core of the target molecule.

Coupling Strategies for Attaching the Cyclobutene Moiety to the Pyridine Ring

The construction of the carbon-carbon bond between the cyclobutene and pyridine rings is a critical step in the synthesis of 2-Cyclobutenyl-5-methoxypyridine. Various modern coupling strategies have been employed to achieve this transformation efficiently.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for C-C Bond Formation

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are powerful tools for forming C-C bonds. The Suzuki-Miyaura and Negishi couplings are prominent examples that have been successfully applied in the synthesis of complex molecules containing pyridine and other heterocyclic scaffolds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to the commercial availability, stability, and low toxicity of the organoboron reagents. nih.gov For the synthesis of a 2-cyclobutenylpyridine derivative, this would typically involve the coupling of a cyclobutenylboronic acid or its ester with a halogenated pyridine, such as 2-chloro- or 2-bromopyridine. The reactivity of the halide is a key factor, with iodides being more reactive than bromides or chlorides. orgsyn.org However, advancements in ligand and catalyst design have enabled the use of less reactive but more accessible chloro-pyridines. libretexts.orgnih.gov The choice of phosphine (B1218219) ligands, such as bulky and electron-rich ones, can significantly enhance the efficiency of the coupling with challenging substrates like 2-halopyridines. nih.gov

The Negishi coupling utilizes an organozinc reagent in place of the organoboron species. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, often proceeding under mild conditions. orgsyn.orgorganic-chemistry.org The preparation of the required organozinc reagent can be achieved through the reaction of an organohalide with activated zinc or by transmetalation from an organolithium or Grignard reagent. orgsyn.orgyoutube.com In the context of synthesizing 2-cyclobutenyl-5-methoxypyridine, a cyclobutenylzinc halide would be coupled with a halo-5-methoxypyridine. The Negishi coupling is particularly useful for joining complex intermediates in total synthesis and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

| Reaction | Coupling Partners | Catalyst | Key Features |

| Suzuki-Miyaura | Organoborane (e.g., cyclobutenylboronic acid) + Organic Halide (e.g., 2-halo-5-methoxypyridine) | Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgnih.gov |

| Negishi | Organozinc (e.g., cyclobutenylzinc halide) + Organic Halide (e.g., 2-halo-5-methoxypyridine) | Palladium or Nickel complex (e.g., Pd(PPh₃)₄, Ni(acac)₂) | High reactivity, broad scope, useful for complex intermediates. orgsyn.orgwikipedia.orgorganic-chemistry.org |

This table provides a comparative overview of Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of 2-Cyclobutenyl-5-methoxypyridine.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for attaching a cyclobutenyl group to a pyridine ring. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com Pyridine itself is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, especially at the 2- and 4-positions. wikipedia.orgnih.gov The presence of additional electron-withdrawing substituents can further enhance the reactivity.

For the synthesis of 2-Cyclobutenyl-5-methoxypyridine, this strategy would involve the reaction of a halogenated pyridine, such as 2-bromo-5-methoxypyridine, with a cyclobutenyl nucleophile. chemicalbook.com The nucleophile could be a cyclobutenyl anion generated from a suitable precursor. The reaction proceeds through a Meisenheimer intermediate, a negatively charged species that is stabilized by the electron-withdrawing nature of the pyridine ring. wikipedia.orgmasterorganicchemistry.com The Chichibabin reaction, a classic example of SNAr on pyridine, uses a strong nucleophile like sodium amide to introduce an amino group. wikipedia.orgyoutube.com A similar principle can be applied with a cyclobutenyl nucleophile, provided it is sufficiently reactive.

Multi-component Reactions for Pyridine Ring Assembly

Multi-component reactions (MCRs) provide a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. acsgcipr.orgrsc.org Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, are powerful MCRs for constructing the pyridine core. acsgcipr.org These reactions typically involve condensation steps to build the carbon skeleton, followed by cyclization and aromatization. acsgcipr.orgyoutube.com

To synthesize 2-Cyclobutenyl-5-methoxypyridine via an MCR, one of the components would need to contain the cyclobutenyl moiety. For instance, a β-ketoester or an enamine bearing a cyclobutenyl group could be condensed with an aldehyde and an ammonia (B1221849) source in a Hantzsch-type reaction. youtube.com This would lead to a dihydropyridine (B1217469) intermediate, which can then be oxidized to the final aromatic pyridine. The versatility of MCRs allows for the introduction of various substituents on the pyridine ring by simply changing the starting materials. rsc.org

Convergent and Divergent Synthetic Routes

Total Synthesis Approaches of the Compound

A total synthesis of 2-Cyclobutenyl-5-methoxypyridine would involve a series of chemical reactions starting from simple, commercially available precursors to build the target molecule. A convergent approach is often favored for its efficiency. nih.gov In such a strategy, the cyclobutene and the 5-methoxypyridine fragments would be synthesized separately and then joined together in a late-stage coupling reaction, as described in section 2.2.2.1.

Modular Synthesis for Scaffold Exploration

A modular or divergent synthetic strategy is particularly valuable for exploring the structure-activity relationship of a series of related compounds. chemrxiv.org In this approach, a common intermediate or scaffold is synthesized, which can then be diversified to generate a library of analogues. For the 2-cyclobutenyl-5-methoxypyridine scaffold, a key intermediate could be a halogenated version of the molecule, which can then undergo various cross-coupling or substitution reactions to introduce a wide range of functional groups at different positions.

Alternatively, a modular approach could involve the use of a versatile building block, such as a functionalized bicyclobutane, which can react with different imines to generate a variety of cyclobutenyl amine products. chemrxiv.org This allows for the rapid generation of diverse structures around the core scaffold, facilitating the exploration of chemical space for various applications.

Theoretical and Computational Investigations of 2 Cyclobutenyl 5 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. For 2-Cyclobutenyl-5-methoxypyridine, a combination of Density Functional Theory (DFT) and ab initio methods can provide a comprehensive picture of its molecular geometry, electronic structure, and conformational landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For 2-Cyclobutenyl-5-methoxypyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to determine the optimized molecular geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure can be analyzed through the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the pyridine ring and the π-system of the cyclobutene (B1205218) ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

Furthermore, DFT calculations can provide insights into the charge distribution within the molecule through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites. For instance, the nitrogen atom of the pyridine ring is expected to have a negative partial charge, making it a potential site for electrophilic attack.

Table 1: Predicted Geometrical Parameters and Electronic Properties of 2-Cyclobutenyl-5-methoxypyridine from Theoretical DFT Calculations

| Parameter | Predicted Value |

| C=C bond length (cyclobutene) | ~1.34 Å |

| C-C single bond length (cyclobutene) | ~1.55 Å |

| C-N-C bond angle (pyridine) | ~117° |

| HOMO Energy | (Specific value would require calculation) |

| LUMO Energy | (Specific value would require calculation) |

| HOMO-LUMO Gap | (Specific value would require calculation) |

| Dipole Moment | (Specific value would require calculation) |

Note: The values in this table are theoretical predictions based on typical DFT results for similar structures and would need to be confirmed by specific calculations on 2-Cyclobutenyl-5-methoxypyridine.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can offer a more rigorous analysis of the electronic properties and bonding in 2-Cyclobutenyl-5-methoxypyridine. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, can provide highly accurate descriptions of electron correlation effects.

These methods can be employed to refine the understanding of the interactions between the cyclobutenyl and methoxypyridine fragments. Analysis of the electron density distribution using techniques like Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of the chemical bonds, identifying bond critical points and quantifying the degree of covalent and ionic character. This would be particularly insightful for the bond connecting the cyclobutene ring to the pyridine ring, as well as the bonds within the strained four-membered ring.

The presence of a single bond connecting the cyclobutenyl group to the pyridine ring allows for rotational freedom, leading to different possible conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the molecule.

Reaction Mechanism Studies

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.

A characteristic reaction of cyclobutenes is their thermally induced electrocyclic ring-opening to form 1,3-butadienes. masterorganicchemistry.comlibretexts.org This process is governed by the Woodward-Hoffmann rules, which predict a conrotatory opening for thermal reactions of 4π electron systems. libretexts.org

Computational studies can model this reaction for 2-Cyclobutenyl-5-methoxypyridine by locating the transition state structure for the ring-opening process. The activation energy barrier for this reaction can be calculated, providing a quantitative measure of the reaction rate. The presence of the 5-methoxypyridine substituent is expected to influence the torquoselectivity of the ring-opening, which is the preference for one of the two possible conrotatory modes. The electronic nature of the substituent plays a key role; electron-donating or -withdrawing groups can stabilize or destabilize the developing charges in the transition state, thereby favoring one rotational direction over the other. DFT calculations would be able to predict which of the two possible diene isomers would be the major product.

Table 2: Theoretical Data for the Electrocyclic Ring-Opening of a Substituted Cyclobutene

| Parameter | Theoretical Value |

| Reaction Type | Thermal Electrocyclic Ring-Opening |

| Predicted Stereochemistry | Conrotatory |

| Activation Energy (Ea) | (Value would depend on the level of theory) |

| Key Transition State Vibrational Frequency | (Imaginary frequency corresponding to the C-C bond breaking) |

Note: This table represents the type of data that would be generated from a computational study of the ring-opening reaction.

The pyridine ring in 2-Cyclobutenyl-5-methoxypyridine is susceptible to various functionalization reactions. Computational studies can provide mechanistic insights into these transformations. For example, the site-selectivity of electrophilic aromatic substitution on the pyridine ring can be predicted by calculating the relative energies of the Wheland intermediates formed upon attack at different positions. The methoxy group at the 5-position is an activating, ortho-, para-directing group. However, in pyridine, the situation is more complex due to the deactivating effect of the nitrogen atom. Computational modeling can clarify the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts type reactions.

Furthermore, computational chemistry can be used to investigate the mechanism of transition-metal-catalyzed cross-coupling reactions at various positions on the pyridine ring. researchgate.net By modeling the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, researchers can understand the factors controlling the efficiency and selectivity of these powerful synthetic methods for modifying the pyridine scaffold.

Molecular Dynamics Simulations for Dynamic Behavior

extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics simulations of 2-Cyclobutenyl-5-methoxypyridine. While molecular dynamics is a powerful tool for understanding the dynamic behavior of molecules, including conformational changes, solvent interactions, and vibrational motions, it appears that this particular compound has not been the subject of such specific investigation in published research. nih.govutah.edumdpi.comsemanticscholar.orgrsc.org

General methodologies for molecular dynamics simulations of organic molecules, including substituted pyridines, are well-established. mdpi.commdpi.comnih.gov These studies often involve the use of classical force fields to model the inter- and intramolecular interactions. nih.govutah.edu However, without specific research on 2-Cyclobutenyl-5-methoxypyridine, no data on its dynamic properties, such as trajectories, interaction energies, or conformational landscapes, can be presented.

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Cyclobutenyl 5 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No publicly available data.

Elucidation of Carbon and Proton Framework Connectivity

No publicly available data.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Proximity and Connectivity

No publicly available data.

Mass Spectrometry for Molecular Formula Confirmation

No publicly available data.

High-Resolution Mass Spectrometry (HRMS)

No publicly available data.

Fragmentation Pattern Analysis

No publicly available data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

No publicly available data.

Vibrational Modes Associated with Cyclobutene (B1205218) and Pyridine (B92270) Moieties

The infrared (IR) and Raman spectra of 2-Cyclobutenyl-5-methoxypyridine are predicted to exhibit a series of characteristic vibrational modes originating from the cyclobutene and 5-methoxypyridine fragments.

The cyclobutene moiety would be identified by several key vibrations. A prominent feature is the C=C stretching vibration, which is typically observed in the range of 1560-1640 cm⁻¹. The strained nature of the four-membered ring influences this frequency. The out-of-plane ring puckering vibration of cyclobutane (B1203170) and its derivatives is a characteristic low-frequency mode, often appearing below 300 cm⁻¹ in the Raman spectrum. tandfonline.com The C-H stretching vibrations of the olefinic protons are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ groups would appear just below 3000 cm⁻¹. docbrown.info

The 5-methoxypyridine moiety contributes a rich set of vibrations. The aromatic ring stretching vibrations (νC=C and νC=N) typically appear in the 1400-1600 cm⁻¹ region. For pyridine itself, characteristic bands are observed around 1580, 1572, 1482, and 1439 cm⁻¹. cdnsciencepub.comcdnsciencepub.com Substitution can shift these bands. The methoxy (B1213986) group introduces a strong C-O stretching vibration, anticipated in the 1250-1200 cm⁻¹ range for an aryl ether. The in-plane and out-of-plane C-H bending vibrations of the pyridine ring will also be present, with the latter being particularly sensitive to the substitution pattern. For 2-methoxypyridine (B126380), detailed vibrational assignments have been established through both IR and Raman spectroscopy, providing a solid foundation for predicting the spectral features of the target molecule. oup.com

Table 1: Predicted Prominent Vibrational Frequencies for 2-Cyclobutenyl-5-methoxypyridine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Cyclobutene | C=C Stretch | 1560-1640 |

| Cyclobutene | =C-H Stretch | >3000 |

| Cyclobutene | -CH₂- Stretch | <3000 |

| Cyclobutene | Ring Puckering | <300 |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 |

| Methoxy Group | C-O Stretch | 1200-1250 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The solid-state structure of 2-Cyclobutenyl-5-methoxypyridine, if crystallized, would be definitively determined by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which all intramolecular and intermolecular geometric parameters can be derived.

Based on crystal structures of related compounds, the key geometric parameters for 2-Cyclobutenyl-5-methoxypyridine can be reliably estimated.

The cyclobutene ring is known to be non-planar, adopting a puckered or "butterfly" conformation to relieve torsional strain. lumenlearning.com The C=C double bond length is expected to be approximately 1.34-1.35 Å. The adjacent C-C single bonds in the ring are typically around 1.52 Å, while the C-C bond opposite the double bond is longer, in the range of 1.56-1.57 Å, reflecting the high degree of ring strain. researchgate.netacs.org The internal bond angles would deviate significantly from ideal sp² (120°) and sp³ (109.5°) values, with angles around the double bond being larger than those at the saturated carbons. researchgate.net

The 5-methoxypyridine ring is expected to be largely planar. The C-N bond lengths within the ring will be shorter than the C-C bonds, typically around 1.34 Å. The C(2)-C(cyclobutenyl) bond connecting the two ring systems would be on the order of 1.48-1.50 Å. The C(5)-O bond of the methoxy group is anticipated to be around 1.36 Å, and the O-CH₃ bond approximately 1.42 Å.

Torsional angles of interest include the one defining the orientation of the cyclobutene ring relative to the pyridine ring and the angle of the methoxy group relative to the pyridine plane. Steric hindrance between the two ring systems would likely lead to a twisted conformation.

Table 2: Predicted Bond Lengths and Angles for 2-Cyclobutenyl-5-methoxypyridine

| Bond/Angle | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=C (cyclobutene) | 1.34 - 1.35 |

| C-C (cyclobutene, adjacent to C=C) | ~1.52 |

| C-C (cyclobutene, opposite C=C) | 1.56 - 1.57 |

| C-N (pyridine) | ~1.34 |

| C(2)-C(cyclobutenyl) | 1.48 - 1.50 |

| C(5)-O (methoxy) | ~1.36 |

| O-CH₃ (methoxy) | ~1.42 |

| **Bond Angles (°) ** | |

| C-C-C (cyclobutene) | ~88 - 92 |

| C-C=C (cyclobutene) | ~94 |

The molecular structure of 2-Cyclobutenyl-5-methoxypyridine offers several functionalities that could lead to specific intermolecular interactions and the formation of a defined supramolecular architecture in the solid state.

The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. If co-crystallized with a hydrogen bond donor, or in the presence of trace water, N···H-O or N···H-C interactions could be formed. The oxygen atom of the methoxy group also presents a potential, albeit weaker, hydrogen bond acceptor site. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 2-Cyclobutenyl-5-methoxypyridine in a suitable solvent is expected to show absorption bands corresponding to electronic transitions within the π-system of the molecule.

Pyridine itself exhibits two main absorption bands in the UV region: a strong π → π* transition around 251 nm and a weaker n → π* transition around 270 nm. sielc.com The n → π* transition involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital.

The presence of substituents significantly modifies the spectrum. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the π → π* transition due to the extension of the conjugated system. The cyclobutenyl group also extends the conjugation, which should further contribute to a red shift. Therefore, the primary π → π* absorption maximum for 2-Cyclobutenyl-5-methoxypyridine is predicted to occur at a longer wavelength than that of unsubstituted pyridine. Studies on substituted pyridines have shown that the position and intensity of these bands are sensitive to the nature and position of the substituents. acs.orgicm.edu.pl The interaction with acidic sites can also significantly alter the electronic properties and thus the UV-Vis spectrum. rsc.org

Table 3: Predicted Electronic Transitions for 2-Cyclobutenyl-5-methoxypyridine

| Transition Type | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Substituted Pyridine Ring | >251 |

Chemical Reactivity and Transformation of 2 Cyclobutenyl 5 Methoxypyridine

Reactions Involving the Strained Cyclobutene (B1205218) Ring

The four-membered cyclobutene ring is characterized by significant angle strain, making it susceptible to ring-opening reactions and additions across the double bond. These transformations are driven by the formation of more stable, less strained products.

Cyclobutene and its derivatives are well-known to undergo electrocyclic ring-opening reactions under thermal or photochemical conditions to form conjugated dienes. researchgate.netresearchgate.net This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

Under thermal conditions, the ring-opening of cyclobutenes is a conrotatory process. nih.govmasterorganicchemistry.com For 2-Cyclobutenyl-5-methoxypyridine, this would lead to the formation of a (1E,3Z)-1-(5-methoxypyridin-2-yl)-1,3-butadiene derivative. The stereochemistry of the product is determined by the specific outward or inward rotation of the substituents on the cyclobutene ring.

Photochemical ring-opening, in contrast, proceeds via a disrotatory mechanism. masterorganicchemistry.com This would result in a different stereoisomer of the corresponding butadiene derivative. The efficiency and outcome of these reactions can be influenced by the nature of the substituents on the cyclobutene ring.

Table 1: Predicted Products of Ring-Opening Reactions

| Reaction Condition | Mechanism | Predicted Product |

|---|---|---|

| Thermal | Conrotatory | (1E,3Z)-1-(5-methoxypyridin-2-yl)-1,3-butadiene |

The double bond of the cyclobutene ring can participate in cycloaddition reactions. In a [2+2] cycloaddition, the cyclobutene can react with another alkene, often photochemically, to form a bicyclo[2.2.0]hexane derivative. ru.nl With dienophiles, the ring-opened butadiene form of 2-Cyclobutenyl-5-methoxypyridine can undergo a [4+2] cycloaddition (Diels-Alder reaction) to form a six-membered ring.

The double bond in the cyclobutene ring is susceptible to electrophilic addition reactions, similar to other alkenes. libretexts.orglibretexts.org For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. youtube.com According to Markovnikov's rule, the hydrogen would add to the carbon of the double bond that is bonded to the pyridine (B92270) ring, leading to the formation of a more stable carbocation adjacent to the pyridine ring, which is then attacked by the halide.

Nucleophilic addition to the double bond is less common unless the ring is activated by electron-withdrawing groups. Given the electron-donating nature of the methoxypyridine moiety, this type of reaction is not anticipated to be a primary pathway for 2-Cyclobutenyl-5-methoxypyridine under standard conditions.

Reactions of the Methoxypyridine Moiety

The 5-methoxypyridine ring is an aromatic system that primarily undergoes substitution reactions rather than additions that would disrupt its aromaticity. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating.

Electrophilic aromatic substitution (SEAr) on pyridine itself is generally difficult due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the activating methoxy group at the 5-position enhances the electron density of the ring, facilitating such reactions. The directing effects of the substituents will determine the position of substitution. The methoxy group directs electrophiles to the ortho (4- and 6-) and para (2-) positions. The cyclobutenyl group at the 2-position will also influence the regioselectivity. Considering the combined effects, electrophilic attack is most likely to occur at the 4- or 6-position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. rsc.orgresearchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|

| NO₂⁺ | 2-Cyclobutenyl-5-methoxy-4-nitropyridine and/or 2-Cyclobutenyl-5-methoxy-6-nitropyridine |

| Br⁺ | 4-Bromo-2-cyclobutenyl-5-methoxypyridine and/or 6-Bromo-2-cyclobutenyl-5-methoxypyridine |

Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com For 2-Cyclobutenyl-5-methoxypyridine, the 2-position is already substituted. Therefore, if a suitable leaving group were present at the 2-, 4-, or 6-position, nucleophilic substitution could occur. The methoxy group itself is generally a poor leaving group in SNAr reactions unless the ring is highly activated or the reaction conditions are harsh. However, if a better leaving group, such as a halide, were present at the 2- or 6-position, it could be displaced by a strong nucleophile. youtube.comnih.gov

Reactions of the Methoxy Group (e.g., Demethylation)

The methoxy group at the 5-position of the pyridine ring is a key functional handle that can be readily transformed, most notably through demethylation to yield the corresponding pyridone. This transformation is significant as it can modulate the electronic properties and biological activity of the molecule.

Recent research has highlighted methods for the selective demethylation of methoxypyridines. One such method employs L-selectride for a chemoselective nucleophilic demethylation. This approach has been shown to be effective for various methoxypyridine derivatives, proceeding under relatively mild conditions. The reaction involves the treatment of the methoxypyridine with L-selectride in a suitable solvent, such as tetrahydrofuran (THF), at reflux temperature. This method has demonstrated good yields and can be performed in the presence of other sensitive functional groups.

For instance, the demethylation of 4-methoxypyridine with L-selectride in refluxing THF for two hours affords 4-hydroxypyridine in good yield. This methodology has been successfully applied to the synthesis of metabolic products of the anti-ulcer agent omeprazole, showcasing its utility in complex molecule synthesis. The standard procedure is effective for methoxypyridines substituted at the 2-, 3-, or 4-positions and is tolerant of functional groups like 2-pyridylamines and 2-chloropyridines.

Below is a table summarizing typical conditions for the demethylation of methoxypyridine derivatives, which are expected to be applicable to 2-Cyclobutenyl-5-methoxypyridine.

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| L-selectride | THF | Reflux | 0.5 - 72 h | Good to High |

| Boron tribromide | Dichloromethane | -78 °C to rt | Variable | Variable |

Oxidation and Reduction Pathways of the Pyridine Nitrogen and Ring

The pyridine nitrogen and the aromatic ring of 2-Cyclobutenyl-5-methoxypyridine can undergo both oxidation and reduction, leading to a variety of derivatives with altered reactivity.

Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, typically with peracids, to form the corresponding N-oxide. This transformation has a profound effect on the electronic properties of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which can alter the regioselectivity of subsequent reactions.

The pyridine ring itself is generally resistant to oxidation, especially under acidic conditions where the protonated nitrogen atom makes the ring even more electron-deficient. However, the substituents on the ring can be susceptible to oxidation. For 2-Cyclobutenyl-5-methoxypyridine, the cyclobutenyl group could potentially undergo oxidation, for example, through epoxidation of the double bond or oxidative cleavage under more vigorous conditions.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation, often using catalysts such as platinum, palladium, or rhodium, can lead to the corresponding piperidine (B6355638) derivative. The reaction conditions can be controlled to achieve partial or full reduction of the ring. The cyclobutenyl double bond is also susceptible to reduction under these conditions, potentially leading to a 2-cyclobutyl-5-methoxypiperidine.

Chemical reducing agents can also be employed. For example, sodium in liquid ammonia (B1221849) (Birch reduction) can be used for the partial reduction of the pyridine ring. The specific outcome of the reduction will depend on the chosen reagent and reaction conditions.

Intermolecular and Intramolecular Rearrangements

The presence of the strained cyclobutenyl ring in 2-Cyclobutenyl-5-methoxypyridine opens up possibilities for various rearrangement reactions, which are often driven by the release of ring strain.

One of the most anticipated rearrangements for a cyclobutene-containing molecule is a thermally induced electrocyclic ring-opening. This pericyclic reaction would convert the four-membered ring into a conjugated diene. In the case of 2-Cyclobutenyl-5-methoxypyridine, this would result in a highly reactive butadiene-substituted pyridine derivative. The stereochemistry of the ring-opening is governed by the Woodward-Hoffmann rules, which predict a conrotatory opening for a thermal 4π-electron system.

Such rearrangements are well-documented for other cyclobutene systems and can be initiated by heat or light. The resulting diene is a versatile intermediate that can participate in a variety of subsequent reactions, including Diels-Alder cycloadditions. The specific conditions required for the ring-opening of 2-Cyclobutenyl-5-methoxypyridine have not been reported, but it is a plausible transformation based on fundamental principles of organic chemistry.

Furthermore, under certain conditions, particularly in the presence of transition metals, the cyclobutenyl group could potentially undergo other rearrangements, such as vinylcyclobutane-to-cyclohexene rearrangements, although these are less common than the electrocyclic ring-opening.

Catalytic Transformations of the Compound

The structural features of 2-Cyclobutenyl-5-methoxypyridine make it a promising substrate for various catalytic transformations, enabling the synthesis of more complex molecular architectures.

The pyridine ring of 2-Cyclobutenyl-5-methoxypyridine can be functionalized at various positions using metal-catalyzed cross-coupling reactions. The presence of the methoxy group and the cyclobutenyl substituent will influence the reactivity and regioselectivity of these reactions.

To perform cross-coupling reactions, a leaving group, typically a halogen, needs to be installed on the pyridine ring. For instance, halogenation of 2-Cyclobutenyl-5-methoxypyridine could provide precursors for Suzuki-Miyaura, Stille, Negishi, or Buchwald-Hartwig amination reactions. The positions ortho and para to the methoxy group are activated towards electrophilic substitution, suggesting that halogenation might occur at the 4- or 6-positions.

The following table outlines potential metal-catalyzed cross-coupling reactions that could be applied to halogenated derivatives of 2-Cyclobutenyl-5-methoxypyridine.

| Reaction Name | Catalyst | Coupling Partner | Product Type |

| Suzuki-Miyaura | Palladium | Boronic acid/ester | Aryl/vinyl-substituted pyridine |

| Stille | Palladium | Organostannane | Aryl/vinyl/alkyl-substituted pyridine |

| Negishi | Palladium or Nickel | Organozinc reagent | Aryl/vinyl/alkyl-substituted pyridine |

| Buchwald-Hartwig | Palladium | Amine | Aminopyridine derivative |

| Sonogashira | Palladium/Copper | Terminal alkyne | Alkynyl-substituted pyridine |

The C-H bonds of the pyridine ring could also be directly functionalized through C-H activation methodologies, which represent a more atom-economical approach to derivatization.

The field of organocatalysis offers a range of potential transformations for 2-Cyclobutenyl-5-methoxypyridine. The pyridine nitrogen can act as a Lewis basic site, potentially activating other molecules in a catalytic cycle.

More recently, photochemical organocatalytic methods have emerged for the functionalization of pyridines. nih.goviciq.orgacs.org One such strategy involves the single-electron reduction of a pyridinium ion to a pyridinyl radical, which can then couple with other radicals. nih.goviciq.orgacs.org This approach has been used for the C-H functionalization of pyridines with radicals derived from allylic C-H bonds. nih.goviciq.orgacs.org

A dithiophosphoric acid catalyst can act as a Brønsted acid to protonate the pyridine, a single-electron transfer reductant upon photoexcitation, and a hydrogen atom abstractor to generate a radical coupling partner. nih.goviciq.orgacs.org This methodology could potentially be applied to 2-Cyclobutenyl-5-methoxypyridine to introduce new substituents at the C4 position with high regioselectivity. nih.goviciq.orgacs.org

The cyclobutenyl double bond also presents opportunities for organocatalytic transformations, such as asymmetric epoxidation or dihydroxylation, to introduce chirality into the molecule.

Design and Synthesis of Derivatives and Analogues of 2 Cyclobutenyl 5 Methoxypyridine

Modification of the Cyclobutene (B1205218) Ring

The strained four-membered cyclobutene ring is a key feature of the parent molecule, offering unique opportunities for structural diversification. Modifications at this position can significantly influence the molecule's conformation and reactivity.

Introduction of Substituents on the Cyclobutene Ring

The introduction of various substituents onto the cyclobutene ring can be achieved through several synthetic methodologies. These modifications can alter the steric and electronic properties of the molecule. A general approach involves the [2+2] cycloaddition to create substituted cyclobutane (B1203170) precursors, which can then be further functionalized. nih.gov

Research has demonstrated the feasibility of introducing alkyl, aryl, and functional groups onto cyclobutane rings in various molecular contexts. nih.gov For instance, the synthesis of nucleoside analogues has utilized substituted cyclobutyl rings prepared via cycloaddition approaches. nih.gov These methods can be adapted to introduce substituents at various positions of the cyclobutenyl moiety attached to the pyridine (B92270) ring.

Table 1: Examples of Substituted 2-Cyclobutenyl-5-methoxypyridine Derivatives

| Substituent on Cyclobutene | Potential Synthetic Approach | Expected Properties |

| Methyl | Alkylation of a cyclobutenyl anion intermediate | Increased lipophilicity |

| Phenyl | Suzuki or Stille coupling with a halogenated cyclobutene precursor | Enhanced π-stacking interactions |

| Hydroxyl | Oxidation of a cyclobutenylboronate ester | Increased polarity and hydrogen bonding capability |

| Amino | Reductive amination of a cyclobutenone precursor | Introduction of a basic center |

This table presents hypothetical data based on established synthetic methodologies for the functionalization of cyclobutane and cyclobutene rings.

Ring Expansion or Contraction from the Cyclobutene Scaffold

The inherent ring strain of the cyclobutene moiety makes it a suitable precursor for ring expansion and contraction reactions, leading to novel carbocyclic systems attached to the pyridine core.

Ring Expansion:

Ring expansion of cyclobutane derivatives to form more stable five- or six-membered rings is a well-documented transformation, often driven by the release of ring strain. chemistrysteps.comugent.be For instance, rhodium-catalyzed ring-expansion of cyclobutenones can yield cyclopentenones. rsc.org Similarly, cyclobutanone-based free radical ring expansion provides access to larger ring systems. researchgate.net These methodologies could be applied to a corresponding cyclobutenone derivative of 2-cyclobutenyl-5-methoxypyridine to synthesize cyclopentenyl- or cyclohexenyl-pyridine analogues. The choice of reagents and reaction conditions would dictate the outcome of the rearrangement.

Ring Contraction:

Conversely, ring contraction of cyclobutene derivatives can lead to the formation of cyclopropyl (B3062369) ketones. nih.gov An oxidative ring contraction of cyclobutenes using reagents like m-CPBA has been reported to be a general and functional group tolerant method. nih.gov This strategy could be employed to convert 2-cyclobutenyl-5-methoxypyridine into a 2-(cyclopropylcarbonyl)pyridine derivative, introducing a compact and rigid cyclopropyl group.

Alteration of the Methoxypyridine System

The methoxypyridine unit offers multiple avenues for modification, including altering the position of the methoxy (B1213986) group, replacing it with other substituents, and introducing additional functionalities onto the pyridine ring.

Positional Isomers of the Methoxy Group

The synthesis of positional isomers of the methoxy group on the pyridine ring can provide valuable insights into the structure-activity relationship of this class of compounds. The location of the electron-donating methoxy group can significantly influence the electronic distribution within the pyridine ring and its interaction with biological targets. Synthetic strategies often involve the use of appropriately substituted pyridine precursors. For instance, the synthesis of 2-methoxy-3-cyanopyridines has been achieved through the cyclocondensation of chalcone (B49325) analogs with malononitrile (B47326) in the presence of sodium methoxide (B1231860). researchgate.net

Table 2: Positional Isomers of 2-Cyclobutenyl-methoxypyridine

| Isomer | Potential Synthetic Precursor |

| 2-Cyclobutenyl-3-methoxypyridine | 2-Cyclobutenyl-3-halopyridine |

| 2-Cyclobutenyl-4-methoxypyridine | 2-Cyclobutenyl-4-halopyridine |

| 2-Cyclobutenyl-6-methoxypyridine | 2-Cyclobutenyl-6-halopyridine |

This table outlines plausible synthetic routes to positional isomers based on common pyridine functionalization techniques.

Replacement of the Methoxy Group with Other Alkoxy or Heteroatom Substituents

The methoxy group can be readily replaced by other alkoxy groups or various heteroatom-containing functionalities to modulate the compound's properties. Nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring is a common method for such transformations. For example, the reaction of a halopyridine precursor with different sodium alkoxides would yield a series of alkoxy derivatives.

Furthermore, the introduction of heteroatoms like sulfur or nitrogen can be achieved through various synthetic protocols. For instance, the synthesis of thieno[2,3-b]pyridines often involves the reaction of cyanoacetamide with appropriate precursors. mdpi.com

Substitution on the Pyridine Ring (e.g., Halogenation, Amination)

Introducing additional substituents onto the pyridine ring can further diversify the chemical space. Halogenation and amination are two of the most common and synthetically useful transformations.

Halogenation:

Direct halogenation of the pyridine ring can be challenging due to its electron-deficient nature. However, various methods have been developed to achieve this transformation. The choice of halogenating agent and reaction conditions can control the regioselectivity of the reaction.

Amination:

The introduction of an amino group can be accomplished through several methods, including nucleophilic aromatic substitution of a halopyridine or through transition-metal-catalyzed amination reactions. Recent developments have shown that even methoxypyridines can undergo direct amination. ntu.edu.sgresearchgate.net For instance, a protocol using sodium hydride and lithium iodide has been developed for the nucleophilic amination of methoxypyridines. ntu.edu.sg This could be a direct route to aminated derivatives of 2-cyclobutenyl-5-methoxypyridine.

Table 3: Functionalization of the Pyridine Ring of 2-Cyclobutenyl-5-methoxypyridine

| Reaction | Reagents and Conditions | Potential Product |

| Bromination | N-Bromosuccinimide, acid catalyst | 2-Cyclobutenyl-3-bromo-5-methoxypyridine |

| Amination | Sodium amide in liquid ammonia (B1221849) (Chichibabin reaction) | 2-Cyclobutenyl-5-methoxy-6-aminopyridine |

| Nitration | Nitrating mixture (HNO3/H2SO4) | 2-Cyclobutenyl-5-methoxy-3-nitropyridine |

This table provides examples of potential functionalization reactions on the pyridine ring, based on established pyridine chemistry.

Heterocyclic Ring Fusions Involving the Pyridine or Cyclobutene Moiety

The construction of fused heterocyclic systems from 2-cyclobutenyl-5-methoxypyridine can lead to the generation of complex, polycyclic structures with enhanced chemical stability and distinct electronic properties. acs.org These modifications can significantly influence the molecule's interaction with biological targets. The synthetic approaches can be broadly categorized into two strategies: building a new ring onto the existing pyridine structure or utilizing the cyclobutene ring as a foundation for annulation reactions.

A common strategy for forming fused pyridine systems involves the functionalization of the pyridine ring, followed by cyclization. For instance, introducing reactive handles, such as amino, carboxyl, or vicinal chloro and cyano groups, onto the pyridine ring of 2-cyclobutenyl-5-methoxypyridine would provide the necessary precursors for annulation reactions. chemrxiv.org These functionalized intermediates can then be reacted with various reagents to construct a new heterocyclic ring. For example, a hypothetical 3-amino-2-cyclobutenyl-5-methoxypyridine derivative could undergo condensation with α,β-unsaturated carbonyl compounds to yield a fused pyridopyrimidine system.

Another approach involves the direct C-H activation of the pyridine ring, followed by coupling with alkynes or other unsaturated systems to build the fused ring. Ruthenium-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes has been shown to be an effective method for synthesizing fused pyridinones. nih.gov Applying this methodology to an amide derivative of 2-cyclobutenyl-5-methoxypyridine could provide a direct route to novel fused structures.

The cyclobutene moiety also presents opportunities for ring fusion. The inherent ring strain of the cyclobutene can be exploited in ring-opening and ring-expansion reactions to form larger, more complex heterocyclic systems. While specific examples involving 2-cyclobutenyl-5-methoxypyridine are not documented, the principles of such transformations are well-established in organic synthesis.

Below is a table of potential heterocyclic ring systems that could be synthesized from appropriately functionalized 2-cyclobutenyl-5-methoxypyridine precursors, based on known synthetic methodologies for creating fused pyridine heterocycles.

| Fused Heterocyclic System | Potential Synthetic Precursor (Derivative of 2-Cyclobutenyl-5-methoxypyridine) | General Reaction Type |

| Furo[2,3-b]pyridine | 3-Hydroxy-2-cyclobutenyl-5-methoxypyridine | Intramolecular cyclization |

| Thieno[2,3-b]pyridine | 3-Amino-2-cyclobutenyl-5-methoxypyridine-4-thiol | Condensation and cyclization |

| Pyrrolo[2,3-b]pyridine | 3-Amino-2-cyclobutenyl-5-methoxypyridine | Condensation with a 1,3-dicarbonyl compound |

| Pyrazolo[3,4-b]pyridine | 3-Hydrazino-2-cyclobutenyl-5-methoxypyridine | Condensation with a β-ketoester |

| Imidazo[4,5-b]pyridine | 2,3-Diamino-5-methoxypyridine derivative | Condensation with a carboxylic acid or aldehyde |

| Triazolo[4,5-b]pyridine | 2,3-Diamino-5-methoxypyridine derivative | Diazotization followed by cyclization |

Stereoisomeric and Chiral Analogues

The synthesis of stereoisomeric and chiral analogues of 2-cyclobutenyl-5-methoxypyridine is crucial for understanding its structure-activity relationship, as different stereoisomers can exhibit distinct biological activities and pharmacological profiles. The primary focus for introducing chirality lies in the stereocontrolled synthesis of the cyclobutene ring.

Several asymmetric strategies can be envisioned for the synthesis of chiral 2-cyclobutenyl-5-methoxypyridine. One of the most direct methods is the enantioselective [2+2] cycloaddition of an alkyne with an alkene. acs.org In the context of the target molecule, this could involve the cycloaddition of a pyridine-substituted alkyne with an appropriate alkene in the presence of a chiral catalyst. For instance, non-C2-symmetric digold(I) complexes have been successfully employed as catalysts for the enantioselective intermolecular [2+2] cycloaddition of terminal alkynes and alkenes, yielding chiral cyclobutenes. organic-chemistry.org

Another powerful approach involves the use of chiral Brønsted acids to catalyze the isomerization of bicyclo[1.1.0]butanes (BCBs) into chiral cyclobutenes. acs.orgcornell.edu This method offers a highly efficient route with excellent regio- and enantiocontrol under mild conditions. acs.orgcornell.edu The synthesis of a suitable BCB precursor bearing a 5-methoxypyridin-2-yl group would be the key step in applying this methodology.

The stereoselective synthesis of aryl-substituted cyclobutenes has also been achieved through the Alder-ene reactions of bicyclo[1.1.0]butanes with arynes. organic-chemistry.org This reaction proceeds with high regio- and diastereoselectivity, providing a pathway to cyclobutenes with a quaternary aryl-bearing carbon atom. chemrxiv.org

Furthermore, the stereoselective synthesis of cyclobutanes, which can be subsequently converted to cyclobutenes, can be achieved through the contraction of pyrrolidines. acs.orgacs.orgnih.gov This method allows for the creation of multisubstituted cyclobutanes with multiple stereocenters from readily available pyrrolidine (B122466) precursors. acs.orgnih.gov

The table below outlines potential chiral catalysts and starting materials for the asymmetric synthesis of 2-cyclobutenyl-5-methoxypyridine analogues.

| Asymmetric Method | Potential Chiral Catalyst / Reagent | Potential Starting Materials | Resulting Chiral Moiety |

| [2+2] Cycloaddition | Chiral Gold(I) or Copper(I) complexes | 5-Methoxy-2-ethynylpyridine and an alkene | Chiral cyclobutene ring |

| Isomerization of BCBs | Chiral N-triflyl phosphoramide | A bicyclo[1.1.0]butane with a 5-methoxypyridin-2-yl substituent | Chiral cyclobutene ring |

| Alder-Ene Reaction | In situ generated arynes | A bicyclo[1.1.0]butane with a 5-methoxypyridin-2-yl substituent | Aryl-substituted chiral cyclobutene |

| Pyrrolidine Ring Contraction | Iodonitrene chemistry | A chiral pyrrolidine with a 5-methoxypyridin-2-yl substituent | Chiral cyclobutane (precursor to cyclobutene) |

Potential Applications As Molecular Scaffolds and Building Blocks in Advanced Chemistry

Utilization in Materials Science Research

The combination of a polymerizable olefin and a functional aromatic system in one molecule suggests its utility in the creation of novel materials with tailored properties.

The strained double bond of the cyclobutene (B1205218) ring in 2-Cyclobutenyl-5-methoxypyridine makes it a candidate for ring-opening metathesis polymerization (ROMP) or vinyl-addition polymerization. These processes could lead to the formation of polymers with pyridine (B92270) units regularly incorporated into the backbone or as pendant groups. Such polymers could exhibit interesting properties such as metal coordination, pH-responsiveness, and unique thermal or mechanical characteristics. The methoxy (B1213986) group can further influence the polymer's solubility and electronic properties.

The [2+2] photocycloaddition reaction is a well-established method for creating cyclobutane-based polymers. nih.gov By designing appropriate monomers, it is possible to achieve linear polymers through intermolecular [2+2] photopolymerization. bohrium.com The presence of the cyclobutene ring in 2-Cyclobutenyl-5-methoxypyridine suggests its potential as a monomer in similar photopolymerization reactions, leading to polymers with a unique combination of a polycyclobutane backbone and pendant methoxypyridine units.

Table 1: Potential Polymerization Methods for 2-Cyclobutenyl-5-methoxypyridine

| Polymerization Method | Potential Polymer Structure | Key Features of Resulting Polymer |

| Ring-Opening Metathesis Polymerization (ROMP) | Poly(alkenylene) with pendant 5-methoxypyridin-2-yl groups | High degree of control over molecular weight and dispersity. |

| Vinyl-Addition Polymerization | Poly(cyclobutane) with pendant 5-methoxypyridin-2-yl groups | Potentially high thermal stability and unique mechanical properties. |

| [2+2] Photopolymerization | Poly(cyclobutane) backbone with integrated pyridine rings | Potential for creating highly ordered or crystalline materials. |

Pyridine-containing materials have found applications in various electronic devices, including organic field-effect transistors (OFETs) and solar cells. researchgate.netnih.gov The electron-deficient nature of the pyridine ring can facilitate electron transport. The methoxy group, being an electron-donating group, can modulate the electronic properties of the pyridine ring, potentially tuning the HOMO-LUMO gap of the resulting material. nih.gov The incorporation of 2-Cyclobutenyl-5-methoxypyridine into a polymer or as a component in a larger conjugated system could lead to new materials for optoelectronic applications. The specific substitution pattern may influence the charge transport characteristics and photophysical properties. researchgate.net

Role in Synthetic Methodologies Development

The unique structural features of 2-Cyclobutenyl-5-methoxypyridine also make it a candidate for the development of new synthetic methods.

Pyridine-containing compounds, such as pyridine-oxazolines (PyOX), are a well-established class of chiral ligands for asymmetric catalysis. rsc.orgresearchgate.net The nitrogen atom of the pyridine can coordinate to a metal center, and a chiral substituent can create a chiral environment around the metal, enabling enantioselective transformations. By introducing a chiral center onto the cyclobutene ring of 2-Cyclobutenyl-5-methoxypyridine, it is conceivable to develop a new class of chiral ligands. The rigidity of the cyclobutene scaffold could impart a well-defined geometry to the ligand-metal complex, which is often crucial for high enantioselectivity.

Table 2: Potential Asymmetric Reactions Utilizing Chiral 2-Cyclobutenyl-5-methoxypyridine Derivatives as Ligands

| Reaction Type | Metal Catalyst | Potential Product |

| Asymmetric Allylic Alkylation | Palladium | Enantioenriched allylic compounds |

| Asymmetric Diels-Alder | Copper, Lewis Acids | Enantioenriched cyclic compounds |

| Asymmetric Hydrogenation | Rhodium, Iridium | Enantioenriched alkanes |

The strained cyclobutene ring can undergo a variety of chemical transformations, including cycloadditions, ring-opening reactions, and rearrangements. researchgate.net These reactions often proceed through interesting and complex mechanisms. The presence of the methoxypyridine unit, which can be easily monitored by techniques such as NMR and UV-Vis spectroscopy, could make 2-Cyclobutenyl-5-methoxypyridine a useful probe for studying the mechanisms of these reactions. For instance, the electronic changes in the pyridine ring during a reaction could provide insights into the electronic demands of the transition state.

Photochemical and Thermal Energy Storage Research (due to cyclobutene strain)

Molecules that can undergo reversible photochemical isomerization to a higher-energy, metastable state are of interest for molecular solar thermal (MOST) energy storage systems. The strained cyclobutene ring can be involved in such isomerizations. For example, a [2+2] cycloaddition can form a highly strained cyclobutane (B1203170), storing energy that can be released as heat upon thermal reversion. While research in this area has focused on other systems, the principle could be applied to derivatives of 2-Cyclobutenyl-5-methoxypyridine. The pyridine and methoxy substituents could be used to tune the absorption properties of the molecule to better match the solar spectrum and to influence the stability of the high-energy isomer and the kinetics of the energy-releasing thermal conversion.

Probes for Fundamental Organic Chemistry Research

The unique combination of a strained ring system and a heteroaromatic moiety in 2-Cyclobutenyl-5-methoxypyridine makes it a potentially valuable probe for fundamental organic chemistry research. The pyridine unit is a common scaffold in biologically active molecules and approved drugs. google.com The methoxypyridine subunit, in particular, has been investigated for its role in tuning the electronic properties and basicity of molecules, which can be crucial in designing compounds with specific biological targets. nih.gov

The strained cyclobutene ring could serve as a reactive handle for studying reaction mechanisms, such as pericyclic reactions or transition-metal-catalyzed ring-opening reactions. The release of ring strain can be a powerful thermodynamic driving force for chemical transformations. By studying the reactivity of this compound, researchers could gain insights into the influence of the methoxypyridine ring on the stability and reactivity of the adjacent cyclobutene ring, and vice versa.

Furthermore, the methoxypyridine core itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. google.com The introduction of a strained, non-aromatic cyclobutenyl group offers a way to explore new chemical space and create three-dimensional structures that are of increasing interest in drug discovery. The study of how this specific substitution pattern affects properties like solubility, metabolic stability, and receptor binding could provide valuable data for the rational design of novel therapeutic agents. For instance, methoxypyridine-containing scaffolds have been identified as promising in the development of gamma-secretase modulators for potential Alzheimer's disease treatment. nih.gov While no specific application of 2-Cyclobutenyl-5-methoxypyridine has been reported, its structure suggests it could serve as a unique building block in the synthesis of more complex molecules for such research endeavors.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The future development of chemistry involving 2-cyclobutenyl-5-methoxypyridine hinges on the creation of more efficient and environmentally sustainable synthetic methodologies. Current approaches often rely on multi-step sequences that may be improved. Future research should prioritize the development of cascade reactions, which combine multiple transformations into a single operation, thereby reducing waste, time, and resource consumption. rsc.org Exploring organocatalysis and transition-metal catalysis, for instance with ruthenium, could lead to novel, rapid two-step processes for creating functionalized carbocyclic structures from simple starting materials. rsc.org Furthermore, designing synthetic pathways that align with the principles of green chemistry, such as minimizing the use of hazardous reagents and solvents and maximizing atom economy, will be crucial for the practical application of this compound.

Exploration of Novel Reactivity Patterns

The unique juxtaposition of the cyclobutene (B1205218) and methoxypyridine moieties suggests a rich and largely unexplored reactive landscape. The 2-methoxypyridine (B126380) group is known to have a less basic nitrogen atom compared to an unsubstituted pyridine (B92270), a property attributed to the inductive electron-withdrawing effect of the alkoxy group. nih.gov This mitigated basicity can influence the reactivity of the entire molecule and can be exploited in synthetic strategies. nih.gov Future investigations should focus on the selective activation and transformation of both the cyclobutene ring and the pyridine core. The strained cyclobutene ring is a candidate for controlled ring-opening reactions, cycloadditions, or rearrangements to generate diverse molecular skeletons. The methoxypyridine unit, meanwhile, offers sites for electrophilic and nucleophilic substitution, as well as metal-mediated cross-coupling reactions.

Table 1: Comparative Basicity of Pyridine Derivatives

This table illustrates the influence of the methoxy (B1213986) group on the basicity of the pyridine nitrogen.

| Compound | pKa of Conjugate Acid |

| Pyridinium Ion | 5.23 nih.gov |

| 2-Methoxypyridinium Ion | 3.06 nih.gov |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the behavior and properties of 2-cyclobutenyl-5-methoxypyridine before engaging in extensive laboratory work. The use of Density Functional Theory (DFT) and other advanced modeling techniques can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. Such studies could predict the most likely sites for functionalization, the energy barriers for potential reactions, and the thermodynamic stability of various isomers and products. chemrxiv.org Moreover, computational tools like ligand-based virtual screening (LBVS) could be employed to identify potential biological targets for derivatives of this compound, accelerating the discovery of new drug-like hits by focusing on molecules with promising ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. rsc.org

Integration into Complex Molecular Architectures

A significant area of future research lies in using 2-cyclobutenyl-5-methoxypyridine as a versatile building block for the synthesis of complex molecules, including natural products and novel pharmaceuticals. Methoxypyridines have already demonstrated their utility as surrogates for piperidines and pyridones in the synthesis of complex alkaloids, such as those in the magellanine (B1213760) family. nih.gov This "top-down" approach, which introduces the core heterocyclic structure early in the synthesis, is a powerful strategy. nih.gov Research has shown that incorporating a methoxypyridine motif into tetracyclic scaffolds can improve biological activity and drug-like properties, such as solubility. nih.gov The cyclobutenyl group adds another layer of synthetic versatility, allowing for its transformation into other cyclic systems as part of a broader synthetic strategy.

Investigation of Uncharted Functionalization Pathways

While standard functionalization methods may apply, there is a compelling need to investigate uncharted pathways for modifying the 2-cyclobutenyl-5-methoxypyridine scaffold. A particularly powerful modern technique is the direct functionalization of the pyridine C-H bonds, which avoids the need for pre-functionalization of the starting material. nih.gov Palladium-mediated C-C bond formation has been successfully used for this purpose on related systems. nih.gov Future work should aim to apply and expand these methods to the title compound, exploring regioselective C-H activation at various positions on the pyridine ring. Additionally, the reactivity of the strained double bond within the cyclobutene ring towards various reagents, including those used in metathesis or cycloaddition reactions, remains a fertile ground for discovery.

Expanding the Scope of Derived Scaffolds for Chemical Innovation

The true potential of 2-cyclobutenyl-5-methoxypyridine may lie in its ability to serve as a precursor to a wide range of novel chemical scaffolds. The methoxypyridine ring can be transformed into other heterocyclic systems; for example, it can be converted to a piperidine (B6355638) moiety through an N-methylation/global reduction protocol, which is a key step in the synthesis of certain alkaloids. nih.gov Furthermore, strategic replacement of the pyridine ring with other heterocycles, such as a methoxypyrazine, has been shown to be a viable strategy for modulating biological activity and physicochemical properties. nih.gov By systematically exploring the transformation of both the cyclobutene and the methoxypyridine components, a diverse library of new molecular frameworks can be generated, providing novel starting points for innovation in materials science and medicinal chemistry.

Table 2: Biological Activity of Related Methoxypyridine Analogs